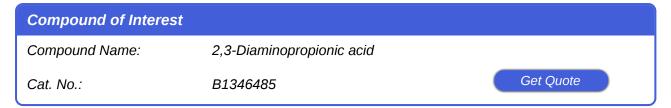


# The Discovery of 2,3-Diaminopropionic Acid: A Historical and Technical Overview

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2,3-Diaminopropionic acid** (DAP), a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its presence in various natural products with potent biological activities, including antibiotics and siderophores. Its unique structural features, possessing both  $\alpha$ - and  $\beta$ -amino groups, make it a valuable building block in synthetic chemistry and drug development. This technical guide provides a comprehensive history of the discovery of DAP, detailing its initial isolation from natural sources, the first chemical syntheses, and the elucidation of its biosynthetic pathways. The content is structured to provide researchers with a thorough understanding of the key experimental protocols and quantitative data associated with this important molecule.

#### **Discovery from Natural Sources**

The discovery of **2,3-diaminopropionic acid** in nature occurred in the mid-1960s through independent investigations of different biological systems.

# Isolation of D-2,3-Diaminopropionic Acid from Silkworm Larvae

In 1965, the D-enantiomer of **2,3-diaminopropionic acid** was isolated from the digestive fluid of silkworm larvae (Bombyx mori)[1]. This discovery marked a significant finding of a non-



proteinogenic amino acid in an insect.

# Identification of L-2,3-Diaminopropionic Acid from Lathyrus sativus

A year earlier, in 1964, a neurotoxic compound was isolated from the seeds of Lathyrus sativus and identified as  $\beta$ -N-oxalyl-L- $\alpha$ , $\beta$ -diaminopropionic acid[2]. Acid hydrolysis of this neurotoxin yielded L- $\alpha$ , $\beta$ -diaminopropionic acid, confirming the natural occurrence of the L-enantiomer[2]. The consumption of Lathyrus sativus has been associated with the neurodegenerative disease neurolathyrism, with the  $\beta$ -N-oxalyl derivative of L-DAP implicated as the causative agent[2][3].

### **Early and Modern Chemical Syntheses**

The unique structure of **2,3-diaminopropionic acid** has prompted the development of various synthetic strategies. Early methods have been refined over the years to provide more efficient and stereoselective routes to this important amino acid.

## Synthesis via Curtius Rearrangement from Aspartic Acid

An efficient and cost-effective method for the synthesis of orthogonally protected DAP involves the Curtius rearrangement of a protected aspartic acid derivative [4][5]. This method allows for the establishment of the  $\beta$ -nitrogen with good control over stereochemistry.

This protocol is a generalized representation based on the principles of the Curtius rearrangement approach.

- Protection of Aspartic Acid: Commercially available  $N(\alpha)$ -Boc-L-aspartic acid is first protected at the  $\beta$ -carboxylic acid, typically as a benzyl ester.
- Acyl Azide Formation: The remaining free carboxylic acid is converted to an acyl azide. This
  is often achieved by treating the protected aspartic acid with an activating agent such as
  diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acid chloride
  followed by reaction with sodium azide.
- Curtius Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.



- Carbamate Formation: The isocyanate is trapped with benzyl alcohol to form the Cbzprotected β-amino group.
- Deprotection: The benzyl ester is removed by hydrogenolysis to yield the final orthogonally protected L-2,3-diaminopropionic acid.

#### **Synthesis from Serine**

Another versatile approach to synthesize DAP starts from the readily available amino acid, serine. This method involves the conversion of the hydroxyl group of serine into an amino group.

The following is a representative protocol for the synthesis of orthogonally protected L-DAP methyl esters starting from D-serine, which allows for the inversion of stereochemistry to obtain the L-product[6][7].

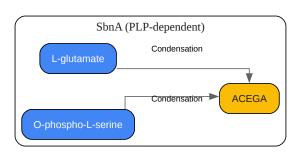
- Protection and Activation of D-Serine: The amino and carboxyl groups of D-serine are
  protected (e.g., Fmoc for the amine and methyl ester for the carboxyl). The hydroxyl group is
  then activated, for instance, by conversion to a mesylate or tosylate.
- Azide Displacement: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction, which proceeds with inversion of configuration at the βcarbon.
- Reduction of the Azide: The azide group is then reduced to a primary amine, for example, by catalytic hydrogenation or using a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger reaction).
- Orthogonal Protection of the  $\beta$ -Amino Group: The newly formed  $\beta$ -amino group is protected with a suitable orthogonal protecting group (e.g., Boc or Cbz).

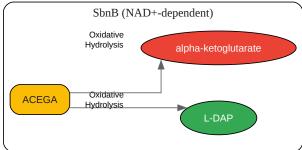
### Biosynthesis of L-2,3-Diaminopropionic Acid

In microorganisms, L-**2,3-diaminopropionic acid** is a precursor for the biosynthesis of various secondary metabolites, including the siderophore staphyloferrin B in Staphylococcus aureus[8] [9][10]. The biosynthesis is catalyzed by the enzymes SbnA and SbnB[8][11].



The pathway begins with the pyridoxal phosphate (PLP)-dependent enzyme SbnA, which catalyzes the condensation of O-phospho-L-serine and L-glutamate to form N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA)[8][9]. Subsequently, the NAD+-dependent dehydrogenase SbnB catalyzes the oxidative hydrolysis of ACEGA to yield L-**2,3-diaminopropionic acid** and α-ketoglutarate[8][9].





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Biosynthesis of L-2,3-diaminopropionic acid (L-DAP).

## **Quantitative Data**

A summary of key quantitative data related to **2,3-diaminopropionic acid** and its derivatives is presented below for easy comparison.

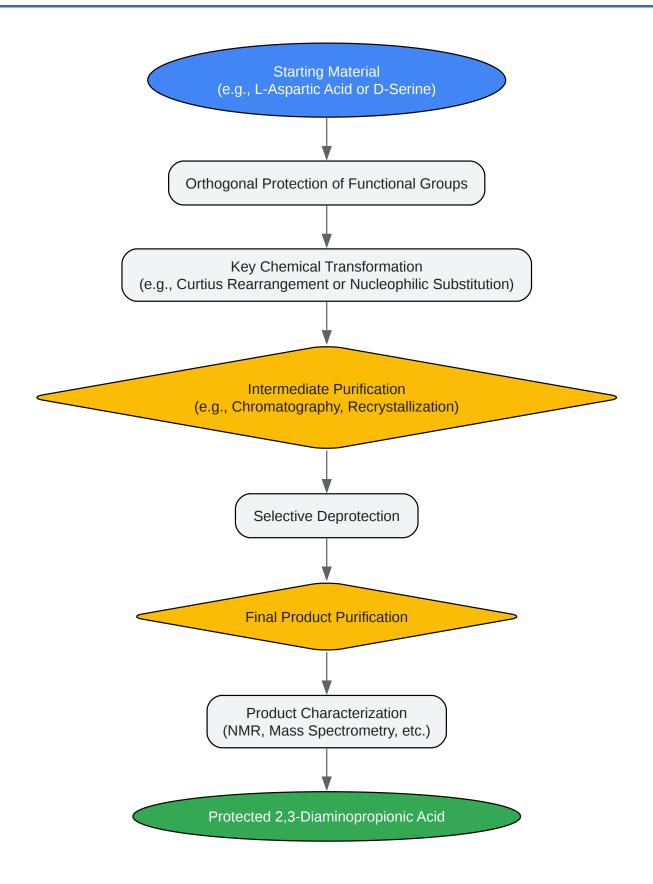


Parameter	Compound	Value	Conditions	Reference
рКа	β-N-oxalyl-L-α,β- diaminopropionic acid	1.95, 2.95, 9.25	-	[2]
Yield	Nα,Nβ- diprotected L- DAP methyl esters from D- serine	Variable (step- dependent)	-	[6][7]
Yield	N(α)-Boc2-N(β)- Cbz-2,3- diaminopropionic acid from Aspartic Acid	Efficient (details in ref)	-	[4][5]

# **Experimental Workflows**

The following diagram illustrates a generalized experimental workflow for the chemical synthesis of orthogonally protected **2,3-diaminopropionic acid**.





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Generalized workflow for DAP synthesis.



#### Conclusion

The discovery of **2,3-diaminopropionic acid**, from its initial isolation in the 1960s to the elucidation of its complex biosynthetic pathways and the development of sophisticated synthetic routes, highlights its enduring importance in chemistry and biology. This guide provides a foundational resource for researchers, offering a historical perspective complemented by detailed technical information. The unique properties of DAP continue to make it a molecule of high interest for applications in medicinal chemistry, peptide science, and the development of novel therapeutics.

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